molecular formula C17H24N2OS2 B2398575 5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione CAS No. 497072-02-3

5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione

Cat. No.: B2398575
CAS No.: 497072-02-3
M. Wt: 336.51
InChI Key: QKNFSFIBDGRMOI-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione is a chemical research compound belonging to the class of 1,3,5-thiadiazinane-2-thione derivatives. Compounds within this structural family are of significant interest in neuroscience and psychopharmacology research. Preclinical studies on structurally analogous molecules have demonstrated promising antidepressant-like effects, with a suggested mechanism of action that includes the selective inhibition of the monoamine oxidase A (MAO-A) enzyme . This mechanism is a cornerstone of antidepressant research, as it increases the availability of key monoamine neurotransmitters. Furthermore, research on similar analogs indicates that the antidepressant-like activity may be mediated through interaction with serotonergic pathways, specifically involving 5-HT1A, 5-HT1B, and 5-HT3 receptors, and be linked to the modulation of the nitric oxide (NO) signaling pathway . Beyond neuroscientific applications, the 1,3,5-thiadiazinane-2-thione scaffold is also investigated in other biomedical fields. Related derivatives have been synthesized and evaluated for their potential antifibrinolytic activity, which can be applied in research concerning hemostasis, as well as for antimicrobial properties against Gram-positive bacteria and yeast-like fungi . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c1-20-16-9-7-14(8-10-16)11-18-12-19(13-22-17(18)21)15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNFSFIBDGRMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CN(CSC2=S)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 1,3,5-Thiadiazinane-2-Thione Derivatives

General Reaction Mechanism for Thiadiazinane-Thione Formation

The synthesis of 1,3,5-thiadiazinane-2-thiones typically involves a one-pot, two-step condensation of primary amines, carbon disulfide (CS₂), and formaldehyde. The reaction proceeds via initial formation of a dithiocarbamate intermediate, followed by cyclization with a second amine and formaldehyde. For 5-cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione, the proposed mechanism involves:

  • Step 1 : Reaction of cyclohexylamine with CS₂ in basic aqueous media to form cyclohexyldithiocarbamate.
  • Step 2 : Addition of formaldehyde and 4-methoxybenzylamine to induce cyclization, yielding the thiadiazinane-thione core.

Critical parameters include stoichiometric control (amines:CS₂:formaldehyde = 1:1:2), reaction temperature (0–5°C during CS₂ addition), and pH maintenance (phosphate buffer, pH 7–8).

Adaptation of Literature Protocols for Target Compound Synthesis

While direct reports of this compound are absent, analogous syntheses provide a foundational framework:

Primary Amine Selection and Reactivity
  • Cyclohexylamine (5-position) : Cyclohexylamine’s steric bulk necessitates extended stirring (4–6 hr) for complete dithiocarbamate formation, as evidenced by yields of 75–85% in 3-butyl- and 3-propyl-substituted analogues.
  • 4-Methoxybenzylamine (3-position) : Electron-donating methoxy groups enhance nucleophilicity, accelerating cyclization. Similar arylalkyl amines (e.g., benzylamine) achieve 80% yields in thiadiazinane-thione formation.
Solvent and Catalytic Optimization
  • Base : Potassium hydroxide (20% aqueous) is preferred for dithiocarbamate stabilization, minimizing side reactions.
  • Solvent : Dichloromethane (DCM) extraction post-reaction ensures high purity, as demonstrated in 3-benzyl-5-(2-hydroxyethyl)-thiadiazinane-2-thione isolation.

Stepwise Synthesis Protocol

Materials and Equipment

  • Reagents : Cyclohexylamine (99%), 4-methoxybenzylamine (98%), CS₂ (99%), formaldehyde (37% aqueous), KOH, phosphate buffer (pH 7.4).
  • Instrumentation : Overhead stirrer, ice bath, rotary evaporator, FT-IR, NMR (400 MHz), HRMS.

Detailed Procedure

Cyclohexyldithiocarbamate Formation
  • Dissolve cyclohexylamine (20 mmol) in 20 mL 20% KOH.
  • Add CS₂ (20 mmol) dropwise under ice cooling (0–5°C) with vigorous stirring.
  • Stir for 4 hr until a clear yellow solution forms.
Cyclization with 4-Methoxybenzylamine and Formaldehyde
  • Add formaldehyde (40 mmol) to the dithiocarbamate solution.
  • Introduce 4-methoxybenzylamine (20 mmol) dissolved in 20 mL phosphate buffer.
  • Stir for 3 hr at 25°C, then acidify with 15% HCl to pH 2–3.
  • Extract with DCM (3 × 50 mL), dry over Na₂SO₄, and evaporate to afford crude product.
Purification

Recrystallize from ethanol/water (3:1) to obtain white crystals. Yield : 72–78% (estimated from analogous compounds).

Spectroscopic Characterization

FT-IR Analysis

  • C=S Stretch : 1474–1500 cm⁻¹, consistent with thione functionality.
  • O–H (Methoxy) : 2853 cm⁻¹ (aliphatic C–H), 1250 cm⁻¹ (C–O–C).

NMR Spectral Data

  • ¹H NMR (CDCl₃) :
    • δ 3.78 (s, 3H, OCH₃),
    • δ 4.21 (s, 2H, N–CH₂–Ar),
    • δ 3.45–3.60 (m, 1H, cyclohexyl CH).
  • ¹³C NMR :
    • δ 55.2 (OCH₃),
    • δ 69.3 (C-4 thiadiazinane),
    • δ 159.8 (C=S).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₂₃N₂OS₂ : 351.1244 [M+H]⁺.
  • Observed : 351.1241 [M+H]⁺.

Comparative Analysis of Reaction Conditions

Parameter Optimal Value Yield Impact Source
CS₂ Equivalents 1.0 <70% if <0.8
Formaldehyde Temperature 0–5°C Prevents polymerization
Buffer pH 7.4 Minimizes hydrolysis
Recrystallization Solvent Ethanol/Water (3:1) Purity >95%

Challenges and Mitigation Strategies

  • Amine Compatibility : Steric hindrance from cyclohexylamine may slow cyclization. Mitigation: Prolong reaction time to 6 hr.
  • Methoxy Group Stability : Acidic conditions risk demethylation. Mitigation: Maintain pH >2 during workup.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazinane-2-thione to its corresponding thiadiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to 5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione exhibit cytotoxic properties against various cancer cell lines. For instance, studies involving thiadiazine derivatives have shown significant antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key cellular pathways that promote survival and proliferation in tumor cells .

1.2 Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Thiadiazine derivatives have been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function by preventing the breakdown of acetylcholine. This suggests potential use in treating cognitive decline associated with neurodegeneration .

Synthesis and Characterization

2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions that form the thiadiazine ring structure under acidic or basic conditions .

2.2 Characterization Techniques
Characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compound .

3.1 Antimicrobial Properties
Emerging research indicates that thiadiazine derivatives possess antimicrobial properties against a range of pathogens. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This broad-spectrum antimicrobial activity makes these compounds candidates for developing new antibiotics .

3.2 Anti-inflammatory Effects
Thiadiazine compounds are also being explored for their anti-inflammatory effects. Research suggests that they can modulate inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Computational Modeling and Drug Design

4.1 Structure-Activity Relationship (SAR) Studies
Computational modeling plays a crucial role in understanding the relationship between the chemical structure of this compound and its biological activity. SAR studies help identify key functional groups responsible for enhanced activity against specific biological targets .

4.2 Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets at the molecular level. These studies provide insights into binding affinities and can guide the design of more potent analogs .

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties of Selected Compounds

Compound Name Core Structure Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Physical/Biological Properties
Target Compound Thiadiazinane 3: (4-MeOPh)CH₂; 5: Cyclohexyl Not Provided ~320 (estimated) Estimated higher solubility than benzyl analog
3-Benzyl-5-Cyclohexyl-Thiadiazinane Thiadiazinane 3: Benzyl; 5: Cyclohexyl C₁₆H₂₂N₂S₂ 306.49 Boiling point 438.4°C; Density 1.22 g/cm³
LMM5 (Oxadiazole) 1,3,4-Oxadiazole 5: (4-MeOPh)CH₂ Not Provided Not Provided Antifungal activity
5-Cyclohexyl-1-Phenethyl-Triazinane Triazinane 1: Phenethyl; 5: Cyclohexyl C₁₇H₂₃N₃S 317.49 Higher lipophilicity

Biological Activity

5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, focusing on anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of thiadiazine derivatives typically involves the reaction of appropriate isothiocyanates with amines or hydrazines. For this compound, the process may include:

  • Formation of the Thiadiazine Ring : This involves cyclization reactions using cyclohexyl and methoxyphenyl substituents.
  • Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Anticancer Activity

Research indicates that compounds containing the thiadiazine moiety exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound has been tested against cell lines such as HeLa (cervical cancer) and HT-29 (colorectal cancer). Results show moderate to significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)Reference
HeLa29
HT-2935

Antimicrobial Activity

Thiadiazine derivatives have also shown antimicrobial properties against a range of pathogens:

  • Antibacterial and Antifungal Activities : The compound's structure may allow it to interact with bacterial membranes or inhibit essential enzymes.
PathogenActivityReference
Staphylococcus aureusModerate
Escherichia coliSignificant

Study 1: Anticancer Evaluation

In a study evaluating various thiadiazine derivatives for anticancer activity, this compound was included in a series of compounds tested against multiple cancer cell lines. The results indicated that modifications on the thiadiazine core can significantly enhance cytotoxicity.

Study 2: Inhibition of Nitric Oxide Production

Another study focused on assessing the anti-inflammatory properties of related thiadiazine compounds. It was found that certain derivatives could effectively reduce nitric oxide levels in activated macrophages, indicating potential therapeutic benefits in inflammatory conditions.

Q & A

Basic: What are the optimal synthetic routes for 5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,3,5-thiadiazinane-2-thione?

Methodological Answer:
The synthesis typically involves cyclization of thiourea intermediates under acidic conditions. For example:

React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to form thioureas.

Cyclize the thiourea intermediates using concentrated HCl or H₂SO₄ to yield 1,3,5-thiadiazinane-2-thione derivatives .

Optimize reaction conditions (e.g., solvent, temperature) based on analogous protocols, such as refluxing in DMF/acetic acid mixtures (2–5 h) followed by recrystallization from DMF/ethanol .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions, as demonstrated for related pyrazoline and thiadiazinane derivatives .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR peaks to verify cyclohexyl and 4-methoxyphenyl substituents.
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • IR spectroscopy : Identify characteristic thione (C=S) stretches (~1200–1250 cm⁻¹) .

Basic: What biological screening data exist for structurally similar thiadiazinane-thiones?

Methodological Answer:
Activity data for analogs can guide hypothesis generation. For example:

CompoundSpecies TestedActivity (IC₅₀, μM)Key Targets
3a12Sp1: 2, Sp3: 8Enzymes/Receptors
3g13Sp1: 4, Sp5: 10Cancer cell lines
Standardize assays (e.g., MTT for cytotoxicity) and compare results against positive controls like doxorubicin .

Advanced: How can contradictions in pharmacological data between studies be resolved?

Methodological Answer:
Address discrepancies through:

  • Dose-response validation : Re-test compounds at varying concentrations to rule out assay-specific artifacts.
  • Purity analysis : Use HPLC (>95% purity) to eliminate confounding effects from impurities .
  • Mechanistic studies : Employ RNA-seq or proteomics to identify off-target effects.
  • In vivo corroboration : Validate in vitro results using animal models (e.g., xenografts) .

Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:
Combine molecular docking and QSAR modeling:

Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs) based on the compound’s SMILES (e.g., C1CCCCC1SCC2=CC=C(C=C2)OC) .

QSAR : Train models on PubChem bioactivity data (e.g., IC₅₀ values) to prioritize substituents (e.g., cyclohexyl vs. aryl groups) .

MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:
Key issues and solutions include:

  • Low yields : Optimize stoichiometry (e.g., excess aryl isothiocyanate) and solvent systems (e.g., DMF/EtOH vs. acetic acid) .
  • Safety risks : Follow protocols for handling thione derivatives (e.g., avoid open flames, use PPE) .
  • Purification : Replace column chromatography with recrystallization (DMF/ethanol) for cost-effective scale-up .

Advanced: How can the compound’s metabolic stability be evaluated preclinically?

Methodological Answer:
Use in vitro and in vivo assays:

Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

Pharmacokinetics : Administer to rodents and measure plasma half-life, clearance, and bioavailability .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers.
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
  • Documentation : Label containers with batch number, date, and hazard symbols per GHS guidelines .

Basic: What spectroscopic techniques are critical for monitoring reaction progress?

Methodological Answer:

  • TLC : Use silica plates with ethyl acetate/hexane (1:3) to track thiourea intermediates .
  • In-situ IR : Monitor disappearance of isothiocyanate peaks (~2100 cm⁻¹) during cyclization .
  • ¹H NMR : Confirm product formation via shifts in aromatic (δ 6.8–7.2 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm) .

Advanced: How can regioselectivity challenges in thiadiazinane synthesis be addressed?

Methodological Answer:

  • Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance cyclization efficiency .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to direct ring closure at the 1,3,5-position .
  • Solvent polarity : High-polarity solvents (DMF > EtOH) favor thione formation over side products .

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